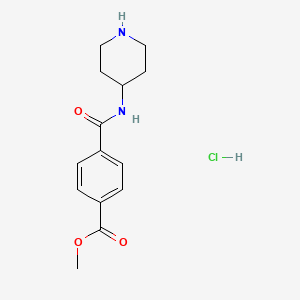![molecular formula C14H13N3O2 B2729351 N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)furan-2-carboxamide CAS No. 376620-59-6](/img/structure/B2729351.png)
N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)furan-2-carboxamide is a compound that features a benzimidazole moiety linked to a furan ring via an ethyl chain. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties . The furan ring adds further chemical versatility, making this compound of interest in various scientific fields.
Métodos De Preparación
The synthesis of N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)furan-2-carboxamide typically involves the condensation of 2-aminobenzimidazole with furan-2-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine in an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including continuous flow processes and the use of automated reactors.
Análisis De Reacciones Químicas
N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions:
Oxidation: The benzimidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxides.
Reduction: The compound can be reduced using agents like sodium borohydride, which may reduce the carboxamide group to an amine.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation using bromine or chlorination using chlorine gas.
Aplicaciones Científicas De Investigación
N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)furan-2-carboxamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the synthesis of essential proteins in bacteria and fungi by binding to their ribosomal subunits. In cancer therapy, it induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . The furan ring enhances its binding affinity to these targets, making it more effective.
Comparación Con Compuestos Similares
N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)furan-2-carboxamide can be compared with other benzimidazole derivatives such as:
2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide: This compound also exhibits potent biological activities but has a thiazole ring instead of a furan ring.
N-(1-(1H-benzimidazol-2-yl)ethyl)benzamide: This compound has a benzamide group instead of a furan carboxamide group, affecting its chemical reactivity and biological activity.
2-(1-Hydroxyethyl)benzimidazole: This compound has a hydroxyl group instead of a carboxamide group, which influences its solubility and interaction with biological targets.
The unique combination of the benzimidazole and furan rings in this compound provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-9(15-14(18)12-7-4-8-19-12)13-16-10-5-2-3-6-11(10)17-13/h2-9H,1H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJPXWQVOLCVAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-({4-benzyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)adamantane-1-carboxamide](/img/structure/B2729268.png)
![5-[(2-chlorophenyl)(4-phenylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2729269.png)
![N-(2,4-dimethoxyphenyl)-2-[(2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamide](/img/structure/B2729270.png)
![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(p-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2729271.png)


![3-Bromo-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2729278.png)




![Ethyl (5-(5-cyclopropylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2729286.png)
![N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2729287.png)

